molecular formula C9H8N2O B1618394 1-Methoxyphthalazine CAS No. 24953-56-8

1-Methoxyphthalazine

Cat. No.: B1618394
CAS No.: 24953-56-8
M. Wt: 160.17 g/mol
InChI Key: GESPRUVYTLDFDD-UHFFFAOYSA-N
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Description

1-Methoxyphthalazine is an organic compound with the molecular formula C₉H₈N₂O. It is a derivative of phthalazine, characterized by the presence of a methoxy group (-OCH₃) attached to the phthalazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyphthalazine can be synthesized through several methods. One common approach involves the lithiation of substituted 2-bromobenzaldehyde acetals, followed by formylation, deprotection, and condensative cyclization with hydrazine . The steps are as follows:

    Lithiation and Formylation: Substituted 2-bromobenzaldehyde acetals are treated with n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by the addition of anhydrous N,N-dimethylformamide.

    Deprotection: The resulting acetals are deprotected using wet Amberlyst® 15 in acetone.

    Condensative Cyclization: The deprotected aldehydes are reacted with anhydrous hydrazine in absolute ethanol at 0°C to 23°C.

Industrial Production Methods:

Chemical Reactions Analysis

1-Methoxyphthalazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms using reagents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phthalazine ring, using reagents such as sodium methoxide (NaOCH₃) or sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine oxides, while reduction can produce phthalazine derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 1-Methoxyphthalazine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for bacterial growth . This inhibition disrupts the synthesis of nucleotides, leading to the death of bacterial cells. Additionally, these compounds may interact with other molecular targets, such as gamma-aminobutyric acid (GABA) receptors and cyclooxygenase-2 (COX-2) enzymes .

Comparison with Similar Compounds

1-Methoxyphthalazine can be compared with other phthalazine derivatives, such as:

    Phthalazine: The parent compound, which lacks the methoxy group.

    Phthalazinone: A derivative with a carbonyl group instead of the methoxy group.

    Hydralazine: An antihypertensive agent with a hydrazine functional group.

Uniqueness: this compound is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other phthalazine derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-methoxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-9-8-5-3-2-4-7(8)6-10-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESPRUVYTLDFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179664
Record name 1-Methoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24953-56-8
Record name 1-Methoxyphthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024953568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHOXYPHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXM57KTC94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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